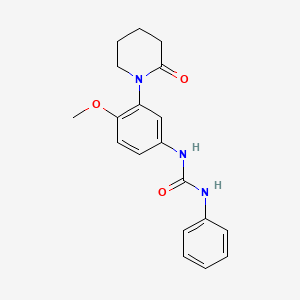

1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea

Description

1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea is a synthetic urea derivative characterized by a phenylurea backbone with a 4-methoxy group and a 2-oxopiperidinyl substituent on the aromatic ring. The compound’s structure combines electron-donating (methoxy) and hydrogen-bonding (2-oxopiperidinyl) moieties, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-25-17-11-10-15(13-16(17)22-12-6-5-9-18(22)23)21-19(24)20-14-7-3-2-4-8-14/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKUBEXTKUBWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and carbonyl compounds.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Coupling with Phenylurea: The final step involves coupling the piperidinone derivative with phenylurea under suitable reaction conditions, often using coupling agents like carbodiimides or isocyanates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the piperidinone moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenylurea structure can undergo nucleophilic substitution reactions, where the urea nitrogen can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Synthesis Overview

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-methoxyaniline, isocyanate | Reflux in DMSO | Formation of intermediate |

| 2 | Intermediate, piperidine derivative | Stirring at room temperature | Final product: 1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea |

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds within this class have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study published in Journal of Medicinal Chemistry reported that a related compound showed IC50 values in the micromolar range against breast cancer cells, suggesting potential for further development as an anticancer agent .

Anticoagulant Properties

The compound has also been investigated for its anticoagulant effects, particularly as an intermediate in the synthesis of factor Xa inhibitors. This class of drugs is crucial for the treatment of thromboembolic disorders.

Case Study:

Research highlighted in PubChem discusses how modifications to the core structure can enhance potency and selectivity towards factor Xa, making these derivatives promising candidates for novel anticoagulant therapies .

Neurological Disorders

The unique structure of this compound suggests potential applications in treating neurological disorders. The piperidine moiety is known for its ability to cross the blood-brain barrier, which could facilitate central nervous system activity.

Research Findings:

Studies have shown that related compounds exhibit anticonvulsant activity in animal models, indicating that this class may also be effective in treating epilepsy or other seizure disorders .

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Apixaban (ELIQUIS®)

Apixaban, a direct oral anticoagulant, shares structural motifs with the target compound. Its chemical name, 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, includes a 4-methoxyphenyl group and a 2-oxopiperidinyl-substituted phenyl ring. Key differences include:

- Backbone : Apixaban incorporates a pyrazolopyridine core, whereas the target compound retains a simpler phenylurea scaffold.

- Substituents : The target compound positions the 2-oxopiperidinyl group at the 3-position of the methoxyphenyl ring, while apixaban places it on a separate phenyl ring fused to a heterocyclic system.

- Functionality : Apixaban’s carboxamide group enhances solubility and target affinity, which the target compound lacks .

Table 1: Structural Comparison with Apixaban

| Feature | 1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea | Apixaban |

|---|---|---|

| Core structure | Phenylurea | Pyrazolo[3,4-c]pyridine |

| Methoxy position | 4-position | 4-position (on phenyl ring) |

| 2-Oxopiperidinyl position | 3-position (same ring as methoxy) | 4-position (separate phenyl ring) |

| Molecular weight | ~380–400 (estimated) | 459.5 |

| Pharmacological use | Undocumented | Anticoagulant (Factor Xa inhibitor) |

Alkoxy-Substituted Phenylurea Derivatives

describes compounds like 1-(4-(hexyloxy)phenyl)-3-phenylurea (yield: 90%) and 1-(4-(hexadecyloxy)phenyl)-3-phenylurea (yield: 89%). These feature linear alkyl chains instead of the target compound’s 2-oxopiperidinyl group. Key distinctions:

Table 2: Alkoxy vs. Heterocyclic Substituents

| Compound | Substituent | Yield (%) | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 1-(4-(Hexyloxy)phenyl)-3-phenylurea | Hexyloxy | 90 | 312.29 | Alkoxy, urea |

| Target compound | 2-Oxopiperidinyl | N/A | ~380–400 | Methoxy, urea, lactam |

| 1-(4-(Hexadecyloxy)phenyl)-3-phenylurea | Hexadecyloxy | 89 | 452.79 | Long-chain alkoxy, urea |

Halogenated and Heterocyclic Ureas

and highlight halogenated analogues like 1-(2-chlorophenyl)-3-cycloheptylurea (herbicide) and 1-(2-chloropyridin-4-yl)-3-phenylurea. These compounds emphasize:

- Electron-Withdrawing Effects : Chlorine substituents enhance herbicide activity by stabilizing charge-transfer interactions.

- Heteroaromatic Rings : Pyridinyl groups () introduce nitrogen-based hydrogen-bonding sites, contrasting with the target compound’s oxygen-rich 2-oxopiperidinyl group .

Ureas with Bioactive Moieties

describes 1-(2-(2-(4-chlorobenzylidene)hydrazine-1-carbonyl)phenyl)-3-phenylurea, a hydrazone-urea hybrid with MAO-B inhibition (IC₅₀: 0.042 µM). The target compound’s 2-oxopiperidinyl group may similarly enhance enzyme binding via lactam-mediated hydrogen bonding, though this requires validation .

Biological Activity

1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula : C19H22N4O3

- Molecular Weight : 354.40 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors related to various signaling pathways. The presence of the methoxy and piperidinyl groups enhances its binding affinity to these targets, potentially leading to the modulation of several biological processes.

Anticancer Activity

Recent studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, in vitro assays showed that it significantly reduced the viability of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating a promising anticancer profile compared to standard chemotherapeutics like Doxorubicin (IC50 = 1.62 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound exhibited anti-inflammatory effects in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent .

Case Studies

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea?

The synthesis of urea derivatives typically involves multi-step reactions. A plausible route includes:

- Step 1 : Preparation of the substituted phenylpiperidine intermediate via nucleophilic substitution or coupling reactions. For example, introducing the 2-oxopiperidinyl group to a methoxy-substituted aryl halide using palladium catalysis or Ullmann coupling .

- Step 2 : Urea formation via reaction of the intermediate aryl amine with phenyl isocyanate under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to minimize side reactions .

- Step 3 : Purification via column chromatography or recrystallization. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃), urea NH protons (δ ~6–8 ppm), and piperidinone carbonyl (δ ~170 ppm in ¹³C) .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, such as planarity of the urea moiety and spatial orientation of the 2-oxopiperidine ring. For example, similar compounds show intermolecular hydrogen bonding between urea NH and carbonyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) validates molecular formula .

Q. How can researchers conduct initial biological activity screening for this compound?

- In vitro enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric substrates. For urea derivatives, dose-response curves (1–100 μM) and IC₅₀ calculations are standard .

- Cell viability assays : Test cytotoxicity in mammalian cell lines (e.g., HEK293 or HeLa) via MTT or resazurin assays. Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle) .

Advanced Research Questions

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

- Variation of substituents : Modify the methoxy group (e.g., replace with ethoxy or halogens) or the phenylurea moiety (e.g., introduce electron-withdrawing groups). Assess changes in bioactivity using standardized assays .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins. Compare with experimental IC₅₀ values to validate models .

- Data normalization : Use Z-score or fold-change metrics to account for inter-assay variability .

Q. How can conflicting bioactivity data between assays be resolved?

- Purity verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities as confounding factors .

- Assay condition optimization : Adjust pH, temperature, or solvent polarity to match physiological conditions. For example, urea derivatives may aggregate in high-DMSO concentrations, leading to false negatives .

- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics (ADME)?

- In vitro metabolic stability : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Half-life (t₁/₂) calculations guide dosing regimens .

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .

- Permeability assays : Caco-2 cell monolayers assess intestinal absorption potential. Papp values >1 × 10⁻⁶ cm/s suggest favorable bioavailability .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Co-crystallization agents : Add small molecules (e.g., glycerol or polyethylene glycol) to stabilize lattice formation .

- Temperature-gradient screening : Use vapor diffusion methods at 4°C, 20°C, and 37°C to identify optimal conditions .

- Synchrotron radiation : For low-diffraction crystals, high-intensity X-ray sources (e.g., Diamond Light Source) improve data resolution .

Q. What experimental design strategies optimize reaction yields and reproducibility?

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst loading, solvent polarity). Response surface methodology (RSM) identifies optimal conditions .

- Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer for exothermic steps (e.g., urea formation), reducing side products .

Key Considerations for Data Interpretation

- Contradictory bioactivity : Differences between enzyme inhibition and cell-based assays may arise from off-target effects or membrane permeability limitations. Use counter-screening assays to confirm specificity .

- Stereochemical impacts : The 2-oxopiperidine ring’s conformation (e.g., chair vs. boat) may influence binding. Molecular dynamics simulations (e.g., GROMACS) can model these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.